Cas no 2228476-10-4 (3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

3-(4-ethynylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-ethynylphenyl)-3-hydroxypropanoic acid
- EN300-1998250
- 2228476-10-4
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- インチ: 1S/C11H10O3/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h1,3-6,10,12H,7H2,(H,13,14)
- InChIKey: AYFNWLAPKSCWDX-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C1C=CC(C#C)=CC=1
計算された属性
- 精确分子量: 190.062994177g/mol
- 同位素质量: 190.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- XLogP3: 1.4
3-(4-ethynylphenyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998250-0.25g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.25g |
$1065.0 | 2023-09-16 | ||
Enamine | EN300-1998250-1.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1998250-10.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1998250-5.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1998250-2.5g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 2.5g |
$2268.0 | 2023-09-16 | ||
Enamine | EN300-1998250-0.5g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-1998250-0.05g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.05g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1998250-0.1g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-1998250-1g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-1998250-10g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 10g |
$4974.0 | 2023-09-16 |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
3-(4-ethynylphenyl)-3-hydroxypropanoic acidに関する追加情報
Professional Introduction to 3-(4-ethynylphenyl)-3-hydroxypropanoic Acid (CAS No. 2228476-10-4)
3-(4-ethynylphenyl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228476-10-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a hydroxypropanoic acid moiety linked to a phenyl ring substituted with an ethynyl group, has garnered attention due to its unique structural and functional properties. The presence of both hydroxyl and ethynyl functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
The structural composition of 3-(4-ethynylphenyl)-3-hydroxypropanoic acid lends itself to various chemical transformations. The ethynyl group, being highly reactive, can participate in Sonogashira coupling reactions, allowing for the introduction of aryl or vinyl groups at specific positions. This reactivity is particularly valuable in medicinal chemistry, where such modifications can enhance binding affinity or metabolic stability of drug candidates. Additionally, the hydroxypropanoic acid segment provides a site for further derivatization, enabling the creation of esters, amides, or other functionalized compounds that may exhibit improved pharmacological profiles.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The phenyl ring in 3-(4-ethynylphenyl)-3-hydroxypropanoic acid serves as an excellent scaffold for such applications. Researchers have been exploring its potential in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and anticancer properties. The ability to fine-tune the electronic and steric environment around the phenyl ring through strategic functionalization has opened up new avenues for drug discovery.
The hydroxyl group on the propanoic acid side chain also plays a crucial role in modulating the biological activity of derivatives of 3-(4-ethynylphenyl)-3-hydroxypropanoic acid. Hydroxylated compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and analgesic properties. By incorporating this moiety into drug-like molecules, researchers can enhance their solubility and bioavailability while simultaneously improving their interaction with biological targets. This has led to several promising candidates entering preclinical development pipelines.
One particularly exciting area of research involves the use of 3-(4-ethynylphenyl)-3-hydroxypropanoic acid as a building block for the synthesis of bioconjugates. These conjugates combine the advantages of small-molecule drugs with those of biologics, such as antibodies or peptides, to create hybrid molecules with enhanced therapeutic efficacy. The ethynyl group provides a convenient handle for coupling these different components via click chemistry reactions like azide-alkyne cycloadditions. Such approaches have shown great promise in targeted therapy and immunotherapy applications.
The synthesis and characterization of derivatives of 3-(4-ethynylphenyl)-3-hydroxypropanoic acid have benefited from advancements in synthetic methodologies and analytical techniques. Modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have enabled researchers to elucidate structures with high precision. These tools are essential for confirming the identity and purity of synthesized compounds, which is critical for downstream biological evaluations.
The potential applications of 3-(4-ethynylphenyl)-3-hydroxypropanoic acid extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique structure makes it a suitable candidate for developing novel polymers or specialty chemicals with tailored properties. For example, its ability to undergo polymerization reactions could lead to the creation of advanced materials with applications in electronics or coatings.
In conclusion, 3-(4-ethynylphenyl)-3-hydroxypropanoic acid (CAS No. 2228476-10-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features offer numerous opportunities for chemical modification and functionalization, making it a valuable tool in both academic research and industrial development. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific knowledge and innovation.
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